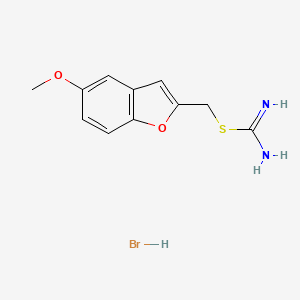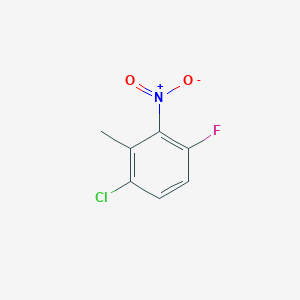![molecular formula C10H13Cl2NS B1431180 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864072-81-0](/img/structure/B1431180.png)
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride
概要
説明
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NS and a molecular weight of 250.18 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a 4-chlorophenylsulfanyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of 4-chlorothiophenol with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
科学的研究の応用
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
類似化合物との比較
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride:
3-[(4-Nitrophenyl)sulfanyl]pyrrolidine hydrochloride: The presence of a nitro group introduces different electronic effects, influencing its reactivity and interactions with biological targets.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAGQVZXIWWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride](/img/structure/B1431097.png)

![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine](/img/structure/B1431100.png)
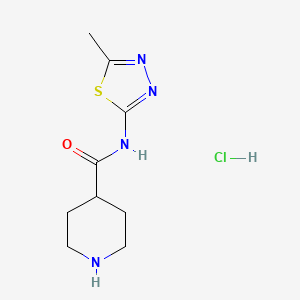
![N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431103.png)
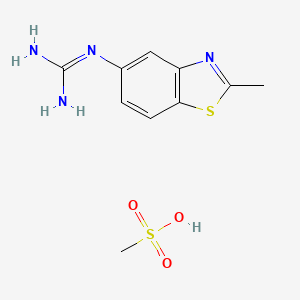
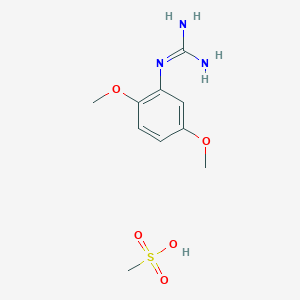
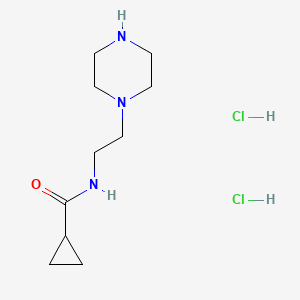
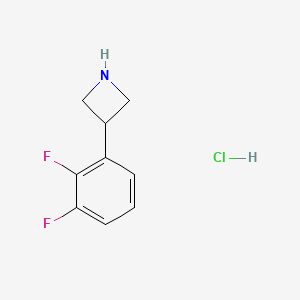
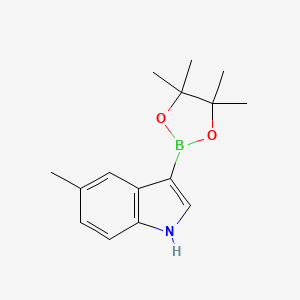

![5'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1431116.png)
